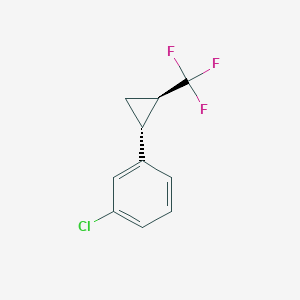
Trichloroiridium;trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichloroiridium;trihydrate, also known as iridium(III) chloride trihydrate, is an inorganic compound with the chemical formula IrCl₃·3H₂O. It is a dark green to black hygroscopic solid that is widely used in various chemical applications. This compound is a common starting point for iridium chemistry and is used as a catalyst and reagent in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trichloroiridium;trihydrate can be synthesized by reacting iridium metal with chlorine gas at high temperatures. The reaction typically occurs at around 650°C, producing iridium(III) chloride, which can then be hydrated to form the trihydrate . Another method involves heating hydrated iridium(III) oxide with hydrochloric acid .
Industrial Production Methods: In industrial settings, this compound is often produced by reducing ammonium hexachloroiridate with hydrogen to obtain iridium metal, which is then chlorinated to form iridium(III) chloride. The resulting compound is subsequently hydrated to yield the trihydrate form .
Analyse Des Réactions Chimiques
Types of Reactions: Trichloroiridium;trihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state iridium compounds.
Substitution: It reacts with ammonia to form ammine complexes, such as pentaamminechloroiridium(III) chloride.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like chlorine or oxygen.
Reduction: Reducing agents such as hydrogen or hydrazine.
Substitution: Ammonia or other ligands under controlled conditions.
Major Products:
Oxidation: Higher oxidation state iridium compounds.
Reduction: Lower oxidation state iridium compounds.
Substitution: Ammine complexes like [IrCl(NH₃)₅]Cl₂.
Applications De Recherche Scientifique
Trichloroiridium;trihydrate has a wide range of applications in scientific research:
Biology: It is utilized in the synthesis of iridium complexes for biological studies.
Medicine: Iridium compounds are explored for their potential in cancer treatment due to their cytotoxic properties.
Mécanisme D'action
The mechanism by which trichloroiridium;trihydrate exerts its effects involves its ability to form complexes with various ligands. These complexes can interact with molecular targets, such as enzymes or DNA, leading to changes in their activity or structure. The pathways involved often include coordination chemistry and redox reactions, which are crucial for the compound’s catalytic and biological activities .
Comparaison Avec Des Composés Similaires
Iridium(III) chloride: Similar in structure but without the hydration.
Rhodium(III) chloride: Shares similar chemical properties but with rhodium instead of iridium.
Platinum(II) chloride: Another platinum group metal chloride with similar applications.
Uniqueness: Trichloroiridium;trihydrate is unique due to its high reactivity and ability to form stable complexes with a variety of ligands. This makes it particularly valuable in catalysis and the synthesis of advanced materials .
Propriétés
IUPAC Name |
trichloroiridium;trihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Ir.3H2O/h3*1H;;3*1H2/q;;;+3;;;/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJXVUXPFZKMNF-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.Cl[Ir](Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H6IrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17966-97-1 |
Source


|
| Record name | NSC247470 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=247470 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
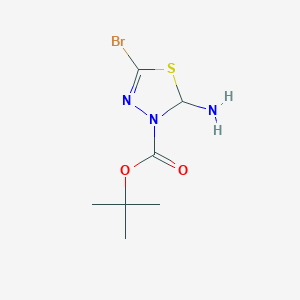
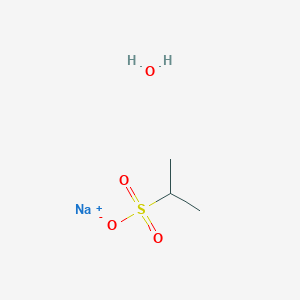
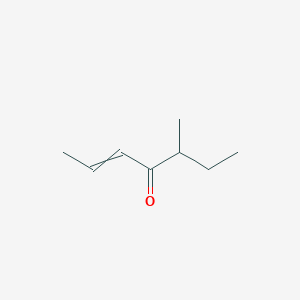
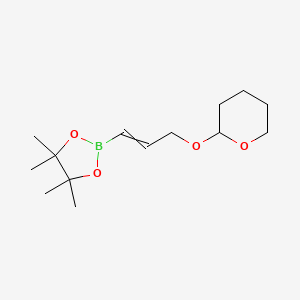
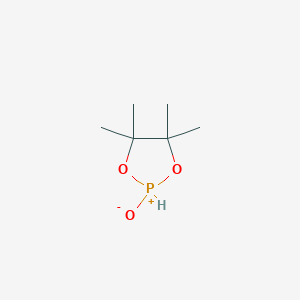
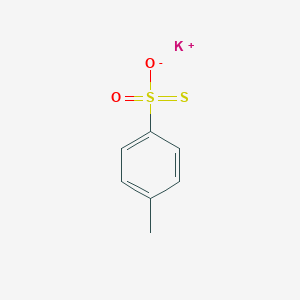
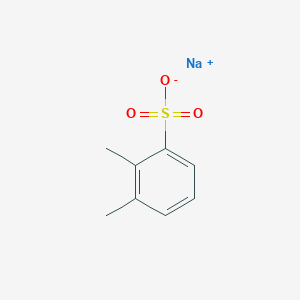
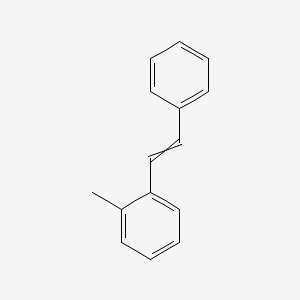
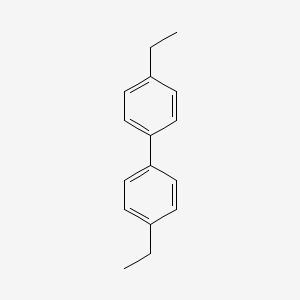
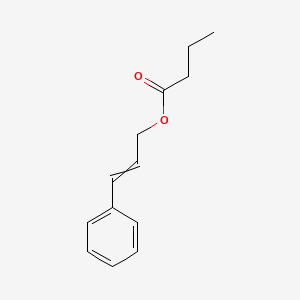
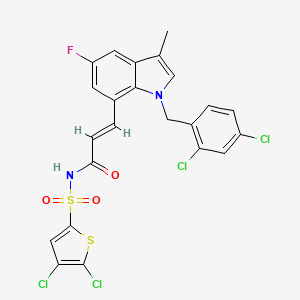
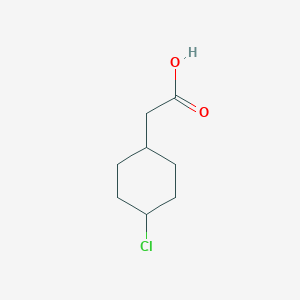
![(1S)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol](/img/structure/B7949322.png)
